3-Iodo-L-tyrosine methyl ester
Overview
Description
3-Iodo-L-tyrosine methyl ester is a chemical compound with the molecular formula C10H12INO3. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of an iodine atom attached to the phenyl ring of the tyrosine moiety and a methyl ester group at the carboxyl end. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-L-tyrosine methyl ester typically involves the iodination of L-tyrosine followed by esterification. One common method involves the reaction of L-tyrosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the para position of the phenyl ring. The resulting 3-iodo-L-tyrosine is then esterified using methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-L-tyrosine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and organometallic compounds. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or iodine can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include deiodinated tyrosine derivatives and reduced phenolic compounds.
Scientific Research Applications
3-Iodo-L-tyrosine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving protein modification and labeling, as well as in the investigation of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Iodo-L-tyrosine methyl ester involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets. In biological systems, the compound can inhibit enzymes such as tyrosine hydroxylase, affecting the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine . This inhibition can have significant physiological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-L-tyrosine: Similar to 3-Iodo-L-tyrosine methyl ester but lacks the methyl ester group.
L-tyrosine methyl ester: Similar but lacks the iodine atom.
3,5-Diiodo-L-tyrosine methyl ester: Contains an additional iodine atom at the meta position.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the methyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in specific research applications. The compound’s ability to undergo various chemical reactions and its potential biological activity further enhance its utility in scientific studies .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJFMMTOKMYMT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459640 | |
Record name | 3-Iodo-L-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70277-02-0 | |
Record name | 3-Iodo-L-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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